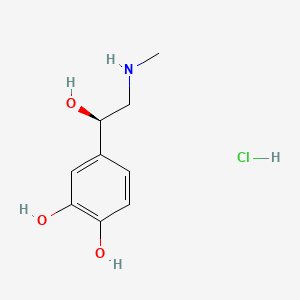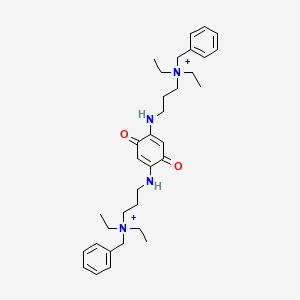
Epinephrine Hydrochloride
描述
Epinephrine Hydrochloride, also known as adrenaline hydrochloride, is a synthetic form of the naturally occurring hormone and neurotransmitter epinephrine. This compound is widely used in medical settings to treat severe allergic reactions (anaphylaxis), cardiac arrest, and asthma attacks. It functions by stimulating alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, muscle strength, blood pressure, and sugar metabolism.
作用机制
Target of Action
Gelatin, a multifunctional ingredient derived from collagen, is used in various industries including food, pharmaceuticals, cosmetics, and photographic films . It acts as a gelling agent, stabilizer, thickener, emulsifier, and film former . Gelatin’s primary targets are the cells and tissues where it is applied. It has a cell-adhesive structure that promotes cell adhesion and proliferation . This makes it a desirable candidate for the development of biomaterials for tissue engineering and drug delivery .
Mode of Action
Gelatin works by providing a physical framework within which biological processes can occur . For instance, it is used as a hemostatic in surgical procedures, where it provides a physical framework for clotting . It is also used as a plasma volume expander in hypovolemic shock . In the context of tissue engineering and drug delivery, gelatin-based hydrogels promote cell adhesion and proliferation .
Biochemical Pathways
Gelatin influences several biochemical pathways. For instance, it has been found that in horses, gelatin influences the homeostasis of the amino acids required for cartilage synthesis . In the context of drug delivery, gelatin-based hydrogels are being used because they are able to promote cell adhesion and proliferation . The antihypertensive mechanism of fish gelatin hydrolysates is by inhibition of Angiotensin-Converting Enzyme (ACE) activity, while the mechanism to reduce type 2 diabetes is by inhibiting dipeptidyl peptidase IV (DPP-IV) action .
Pharmacokinetics
The pharmacokinetics of gelatin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can vary depending on the specific application and formulation. For instance, gelatin used in drug delivery systems can be designed to control the release kinetics of the drug . .
Result of Action
The molecular and cellular effects of gelatin’s action depend on its application. For instance, in surgical procedures, gelatin works as a hemostatic by providing a physical framework within which clotting may occur . In tissue engineering and drug delivery, gelatin-based hydrogels promote cell adhesion and proliferation . Cells in highly ordered gelatin methacryloyl hydrogels display a more stretched morphology compared to those in dense bulk hydrogels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gelatin. For instance, the gelatin tends to form cross-links between its amino acids in high temperature and humidity conditions or in the presence of chemical compounds such as aldehydes . Moreover, the production process of gelatin can have environmental impacts, such as energy efficiency and carbon footprint . The development of green technology for gelatin extraction has been proposed to reduce solvent usage and carbon footprint .
生化分析
Biochemical Properties
Gelatin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. One such interaction is with gelatinases, proteases secreted extracellularly by some bacteria, which hydrolyze or digest gelatin . This interaction is used in the gelatin liquefaction test to detect the presence of gelatinases .
Molecular Mechanism
At the molecular level, gelatin exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, gelatinases, which interact with gelatin, are known to hydrolyze it, demonstrating a clear example of enzyme activation .
准备方法
Synthetic Routes and Reaction Conditions: Epinephrine Hydrochloride is synthesized through a multi-step chemical process. The synthesis typically begins with the precursor catechol, which undergoes a series of reactions including methylation, reduction, and amination to form the final product. The key steps include:
Methylation: Catechol is methylated using methyl iodide in the presence of a base to form 3,4-dimethoxybenzyl alcohol.
Reduction: The intermediate is then reduced to 3,4-dimethoxyphenethylamine.
Amination: This compound undergoes further amination to introduce the secondary amine group, forming 3,4-dihydroxyphenethylamine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: Epinephrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct coloration.
Reduction: It can be reduced to form dihydroxyphenylethanol.
Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration can be performed using reagents like bromine or nitric acid.
Major Products Formed:
Adrenochrome: Formed through oxidation.
Dihydroxyphenylethanol: Formed through reduction.
Halogenated or nitrated derivatives: Formed through substitution reactions.
科学研究应用
Epinephrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions and synthetic pathways.
Biology: Investigated for its role in neurotransmission and stress response.
Medicine: Extensively used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma.
Industry: Utilized in the pharmaceutical industry for the production of various medications and as a standard in analytical chemistry.
相似化合物的比较
Epinephrine Hydrochloride is unique due to its potent and rapid action on both alpha and beta-adrenergic receptors. Similar compounds include:
Norepinephrine: Primarily acts on alpha receptors, with less effect on beta receptors.
Isoproterenol: A synthetic compound that primarily stimulates beta receptors.
Dopamine: Acts on dopamine receptors and has some activity on adrenergic receptors.
Each of these compounds has distinct pharmacological profiles, making this compound particularly valuable for its broad and potent adrenergic effects.
属性
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADHKWKHYVBTJ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3.ClH, C9H14ClNO3 | |
| Record name | EPINEPHRINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020568 | |
| Record name | l-Epinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Used medically as a cardiostimulant. | |
| Record name | EPINEPHRINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
55-31-2 | |
| Record name | EPINEPHRINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (-)-Epinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Epinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
315 °F (NTP, 1992) | |
| Record name | EPINEPHRINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)





![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)







